LASSBio-998

Description

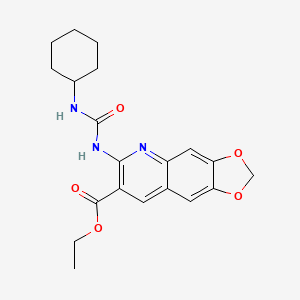

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23N3O5 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

ethyl 6-(cyclohexylcarbamoylamino)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |

InChI |

InChI=1S/C20H23N3O5/c1-2-26-19(24)14-8-12-9-16-17(28-11-27-16)10-15(12)22-18(14)23-20(25)21-13-6-4-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H2,21,22,23,25) |

InChI Key |

XZUUCPKAWNVFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=C3C(=CC2=C1)OCO3)NC(=O)NC4CCCCC4 |

Synonyms |

ethyl 6-cyclohexylurea-(1,3)dioxolo(5,4-g)quinoline-7-carboxylate L 998 cpd L-998 cpd LASSBio 998 LASSBio-998 LASSBio998 |

Origin of Product |

United States |

Discovery and Rational Design of Lassbio 998 As a P38 Mapk Inhibitor

Conceptual Framework and Drug Discovery Strategy

The conceptual framework behind the discovery of LASSBio-998 involved targeting the p38 MAPK pathway due to its central role in inflammation. mdpi.comresearchgate.netnih.gov The drug discovery strategy likely employed rational design principles, focusing on the molecular interactions required to inhibit the enzyme's activity. Rational drug design involves understanding the structure of the biological target (p38 MAPK) and designing molecules that can bind to it effectively, typically at the ATP-binding site or an allosteric site. biointerfaceresearch.comresearchgate.net This approach often utilizes techniques such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis to guide the synthesis of potential inhibitors. nih.gov The research leading to this compound was conducted at LASSBio in the Federal University of Rio de Janeiro. ufrj.br

Design Principles and Molecular Scaffolds

While specific detailed information on the exact molecular scaffolds and design principles used for this compound is not extensively detailed in the provided search results, the general principles for designing p38 MAPK inhibitors involve creating compounds that can interact with the kinase domain. nih.govacs.org Many p38 MAPK inhibitors are designed to compete with ATP for binding to the active site, while others may bind to inactive conformations of the enzyme. biointerfaceresearch.comresearchgate.net The structural requirements for p38 MAPK inhibition have been investigated using techniques like 3D-QSAR, which helps identify key interactions necessary for potent binding. nih.gov Some studies on p38 inhibitors have explored various chemical structures, including urea (B33335) derivatives and biphenylamides, and have utilized techniques like molecular hybridization. mdpi.comresearchgate.netacs.org The design of this compound represents a new structural pattern that has been used as a template for further molecular modifications. ufrj.br

Identification of this compound as a Lead Compound

This compound was identified as a lead compound within a research effort aimed at discovering new drug candidates, particularly those with anti-inflammatory activity. ufrj.br It was specifically designed to be a p38 MAPK inhibitor. researchgate.netnih.gov Research has shown that this compound can inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α and IL-1β and decrease neutrophil accumulation in lung tissues in experimental models of acute lung inflammation. researchgate.netnih.gov Furthermore, this compound was shown to diminish p38 MAPK phosphorylation in LPS-challenged macrophages, demonstrating a concentration-dependent inhibitory effect on the enzyme's activity. researchgate.netnih.gov The identification of this compound as a lead compound was based on its inhibitory activity against p38 MAPK and its observed anti-inflammatory effects in preclinical studies. researchgate.netnih.gov The compound GK00687 is mentioned as a lead compound used in the design of this compound. if-pan.krakow.pl

| Compound | Target Enzyme | Effect on LPS-induced Inflammation (in vivo) | Effect on p38 MAPK Phosphorylation (in vitro) |

| This compound | p38 MAPK | Inhibited TNF-α and IL-1β production, decreased neutrophil accumulation | Diminished phosphorylation (concentration-dependent) |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for LASSBio-998

The synthesis of this compound involves specific chemical transformations to assemble its molecular structure. This compound was synthesized through structural modifications based on a prototype compound identified via high-throughput screening. if-pan.krakow.pl One approach to synthesizing related sulfonamide derivatives, which share some structural features or synthetic strategies with compounds studied at LASSBio, involves starting from phthalic anhydride. This is treated with aniline (B41778) to yield an N-phenyl phthalimide (B116566) derivative. Subsequent steps include regioselective sulfonation of the para position of the N-phenyl ring, followed by treatment of the sulfonyl chloride with an appropriate cyclic amine. ufrj.br While this describes a general route for some LASSBio compounds, the specific pathway for this compound itself originates from modifications of a prototype named GK00687, utilizing safrole as a starting material in a bioisosteric strategy. if-pan.krakow.pl

Structural Modifications and Generation of Analogues

Structural modifications of this compound have been undertaken to optimize its biological profile, including efforts to incorporate PDE-4 inhibitory activity alongside its initial p38 MAPK inhibition. ufrj.br The design of analogues often involves exploring variations around the core scaffold of this compound. google.com This includes modifying different parts of the molecule to understand the impact of these changes on activity, selectivity, and pharmacokinetic properties.

Urea-Derivative Modifications

This compound itself is described as a urea (B33335) derivative designed as a p38 MAPK inhibitor. phorteeducacional.com.brnih.gov Modifications to the urea moiety and adjacent regions are a key strategy in generating analogues. Research has explored novel urea-derivatives designed as p38 MAPK inhibitors. phorteeducacional.com.brnih.gov These derivatives have shown varying theoretical affinities for the p38 MAPK target. nih.gov The synthesis of such urea derivatives can involve the condensation of amine derivatives with cyclohexylisocyanate. researchgate.net These modifications aim to improve properties such as activity, selectivity, and potentially reduce undesirable effects. mdpi.com The N,N′-diarylurea scaffold is a known feature in classical allosteric p38 inhibitors like BIRB-796. mdpi.com

Design of Simplified Analogues (e.g., LASSBio-1495)

Molecular simplification is another strategy employed in the design of this compound analogues. This approach seeks to create less complex structures while retaining or improving desired pharmacological properties. LASSBio-1495 is an example of a simplified urea derivative designed based on the prototype this compound. researchgate.net The synthesis of simplified urea derivatives like LASSBio-1495 involves exploring the condensation of amine derivatives with cyclohexylisocyanate. researchgate.net

Research findings comparing LASSBio-1495 to the original prototype this compound indicate that the simplified analogue can exhibit improved properties. LASSBio-1495 has demonstrated better solubility and metabolic stability compared to this compound. researchgate.net While LASSBio-1495 showed anti-TNFα activity, its potency against p38α activity was lower than this compound (IC50 = 60 ± 4.5 μM). researchgate.net This suggests that simplification can lead to favorable changes in pharmacokinetic properties like solubility and stability, although the impact on target potency may vary.

Here is a summary of some properties of this compound and LASSBio-1495 based on the research findings:

| Compound | p38α Inhibition Potency (IC50) | Solubility | Metabolic Stability | Anti-TNFα Activity |

| This compound | Higher | Lower | Lower | Yes |

| LASSBio-1495 | Lower (60 ± 4.5 μM) | Better than L-998 | Better than L-998 | Yes |

Molecular Pharmacology and Target Engagement

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, LASSBio-998 modulates intracellular signaling pathways downstream of p38 MAPK activation, particularly those involved in inflammatory responses. uni-freiburg.denih.govreadthedocs.io

A key aspect of this compound's mechanism is its ability to diminish p38 MAPK phosphorylation. nih.govreadthedocs.io Phosphorylation of p38 MAPK is typically required for its activation, allowing it to subsequently phosphorylate downstream targets. By inhibiting this phosphorylation, this compound effectively blocks the activation of the p38 pathway. Inhibition of p38 MAPK phosphorylation by this compound has been demonstrated in vitro in LPS-challenged murine peritoneal macrophages. uni-freiburg.dereadthedocs.io

The inhibition of p38 MAPK phosphorylation by this compound leads to downstream effects on the production and release of inflammatory mediators. nih.govreadthedocs.ioherts.ac.uk Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). uni-freiburg.denih.gov TNF-α and IL-1β are well-established downstream targets regulated by the activated p38 MAPK pathway and are crucial contributors to inflammatory processes. uni-freiburg.de this compound was able to reduce in vitro TNF-α production. nih.gov In LPS-challenged murine models, this compound inhibited the LPS-induced production of TNF-α and IL-1β. uni-freiburg.de However, it did not alter the levels of the chemokines KC and MCP-1 in this specific model. uni-freiburg.de

Preclinical Efficacy Evaluation in Disease Models

In Vitro Anti-Inflammatory Efficacy

In vitro studies have been conducted to investigate the direct effects of LASSBio-998 on inflammatory responses at the cellular level. These studies often involve stimulating immune cells with pro-inflammatory agents and then evaluating the compound's ability to modulate the release of inflammatory mediators.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

This compound has demonstrated the ability to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Studies using LPS-challenged murine C57BL/6 peritoneal macrophages have shown that this compound inhibits the LPS-induced production of TNF-α and IL-1β in a concentration-dependent manner. nih.gov

Effects on Chemokine Levels (e.g., MCP-1, KC)

The effects of this compound on chemokine levels have also been examined. Chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Keratinocyte Chemoattractant (KC) play a role in recruiting inflammatory cells to the site of inflammation. In the context of LPS-induced responses in murine C57BL/6 peritoneal macrophages, this compound did not alter the levels of KC and MCP-1. nih.gov

Evaluation in Macrophage Cell Lines (e.g., LPS-challenged murine C57BL/6 peritoneal macrophages, PMA-differentiated THP-1 cells)

Macrophage cell lines are commonly used to study inflammatory pathways in vitro. This compound has been evaluated in LPS-challenged murine C57BL/6 peritoneal macrophages. These studies have shown that this compound can inhibit p38 MAPK phosphorylation in these cells, suggesting a potential mechanism for its anti-inflammatory action. nih.gov

Table 1: In Vitro Effects of this compound on Inflammatory Mediators in LPS-challenged Murine C57BL/6 Peritoneal Macrophages

| Inflammatory Mediator | Effect of this compound | Citation |

| TNF-α | Inhibited Production | nih.gov |

| IL-1β | Inhibited Production | nih.gov |

| MCP-1 | Did not alter levels | nih.gov |

| KC | Did not alter levels | nih.gov |

| p38 MAPK Phosphorylation | Diminished (concentration-dependent) | nih.gov |

In Vivo Anti-Inflammatory Efficacy in Animal Models

In vivo studies using animal models are crucial for evaluating the anti-inflammatory potential of a compound in a more complex biological system. This compound has been tested in models of acute inflammation.

Acute Lung Inflammation Models (e.g., LPS-induced in BALB/c mice)

This compound has been investigated in models of acute lung inflammation, such as the LPS-induced model in BALB/c mice. In this model, LPS inhalation is used to induce inflammation in the lungs. This compound suppressed LPS-induced lung inflammation in BALB/c mice. nih.govif-pan.krakow.plresearchgate.net It inhibited the LPS-induced production of TNF-α and IL-1β in bronchoalveolar lavage fluid. nih.gov Furthermore, this compound significantly decreased neutrophil accumulation in lung tissues in this model. nih.gov

General Anti-Inflammatory Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model is a widely used assay to assess general anti-inflammatory activity. While the provided search results primarily highlight the effects of this compound in acute lung inflammation, some indicate its evaluation in carrageenan-induced models, suggesting its potential as a new antiarthritis prototype based on such studies. phorteeducacional.com.brmedchemexpress.com Specific detailed findings regarding the extent of edema reduction in carrageenan-induced paw edema directly attributable to this compound are not explicitly detailed in the provided snippets, but the mention of its evaluation in this context indicates its assessment for general anti-inflammatory effects. phorteeducacional.com.brmedchemexpress.com

Table 2: In Vivo Effects of this compound in LPS-induced Acute Lung Inflammation in BALB/c Mice

| Measured Parameter (in Bronchoalveolar Lavage Fluid or Lung Tissue) | Effect of this compound | Citation |

| TNF-α Levels | Inhibited Production | nih.gov |

| IL-1β Levels | Inhibited Production | nih.gov |

| Neutrophil Accumulation in Lung Tissues | Significantly Decreased | nih.gov |

| Lung Inflammation (General) | Suppressed | nih.govif-pan.krakow.plresearchgate.net |

Evaluation in Pain and Arthritis Models

Preclinical research has explored the effects of this compound in animal models designed to mimic aspects of pain and arthritis, conditions often characterized by inflammation and hypernociception.

Anti-Hypernociceptive Effects in Murine Models

Studies have indicated that this compound exhibits anti-hypernociceptive effects in murine models. Research utilizing a hypernociceptive murine model sensitive to p38 MAPK inhibitors demonstrated that this compound was orally active in reducing hypernociception. semanticscholar.orgresearchgate.netwikipedia.org Further investigations using carrageenan-induced paw edema, another hypernociceptive model, also showed an anti-inflammatory profile for this compound. semanticscholar.orgbioontology.org Additionally, this compound was identified as a prototype in studies involving simplified urea (B33335) derivatives, where its activity in hypernociception induced by carrageenan and capsaicin (B1668287) models was noted. ebi.ac.uk

Analgesic Effects in Antigen-Induced Arthritis Models

The analgesic potential of this compound has been evaluated in models of antigen-induced arthritis. In a model utilizing methylated bovine serum albumin (mBSA)-induced arthritis, this compound demonstrated a dose-dependent analgesic effect. semanticscholar.orgbioontology.org This finding suggests that this compound may hold promise in alleviating pain associated with arthritic conditions.

Structure Activity Relationship Sar and Lead Optimization

Identification of Key Structural Determinants for p38 MAPK Inhibition and Pharmacological Activity

LASSBio-998 was designed with the aim of inhibiting p38 MAPK. Studies have shown that this compound can inhibit p38 MAPK phosphorylation in vitro in LPS-challenged murine peritoneal macrophages, demonstrating concentration-dependent effects. nih.govresearchgate.net This inhibition of p38 MAPK phosphorylation is linked to the suppression of downstream pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

The core structure of this compound, which includes a urea (B33335) moiety, appears to be significant for its activity. The urea group is a common and important building block in many pharmaceutical compounds, including those exhibiting anti-inflammatory properties through the inhibition of cell signaling pathways. researchgate.netresearchgate.net Specific structural determinants for p38 MAPK inhibition by this compound and its analogues have been explored through SAR analysis. This analysis has considered how different parts of the molecule interact with the p38 MAPK enzyme, including targeting amino acid residues near the ATP binding site, such as Ile84. researchgate.net

Computational Approaches to SAR (e.g., Comparative Molecular Field Analysis - CoMFA)

Computational methods have played a role in understanding the SAR of this compound and its related compounds. Comparative Molecular Field Analysis (CoMFA) is one such technique that has been employed in conjunction with SAR analysis to predict the p38 MAPK selectivity of this compound. if-pan.krakow.plgoogle.com

CoMFA is a 3D-QSAR method that relates the biological activity of a set of molecules to their three-dimensional steric and electrostatic fields. By aligning a series of compounds and calculating these fields around them, CoMFA can generate models that highlight the spatial and electronic requirements for activity, aiding in the identification of key structural features and guiding the design of new analogues with improved potency or selectivity.

Optimization of Pharmacological Profile for Analogues (e.g., improved solubility, metabolic stability)

Lead optimization efforts for this compound have included the synthesis and evaluation of simplified urea derivatives. These analogues were designed to potentially improve the pharmacological profile compared to the original prototype. researchgate.net

Development of Structure-Activity Models for Predictive Design

The SAR analysis, often combined with computational techniques like CoMFA, contributes to the development of structure-activity models. These models aim to establish a quantitative relationship between structural descriptors of compounds and their biological activity. amazon.comresearchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with p38 MAPK

Molecular docking simulations were conducted as part of the research into novel urea-derivative inhibitors of p38 MAPK, a class that includes LASSBio-998 (identified as compound 4e in some studies). These simulations aimed to predict the preferred binding orientation and conformation of these compounds within the active site of the p38 MAPK enzyme. The protein crystallographic structure of p38 MAPK is commonly obtained from databases like the Protein Data Bank (PDB) for such studies. medchemexpress.comembopress.orgrsdjournal.org

Ligand-Protein Interaction Analysis

Analysis of the interactions between this compound and the amino acid residues within the p38 MAPK binding site is a crucial outcome of molecular docking. While specific detailed interaction profiles (such as specific hydrogen bonds or hydrophobic contacts) for this compound were not explicitly detailed in the immediately available search snippets, docking studies in general identify key interactions that govern the binding affinity and stability of the ligand-protein complex. These interactions typically involve residues within the ATP-binding pocket of p38 MAPK, as most inhibitors, including many urea (B33335) derivatives, target this site. jci.org Studies on other compounds docked to p38 MAPK have highlighted the importance of interactions such as Van der Waals forces and hydrogen bonds with various residues in the active site. embopress.orgrsdjournal.org

Theoretical Affinity Predictions

Based on molecular docking simulations, this compound demonstrated good theoretical affinity for the p38 MAPK target. nih.govscience.govphorteeducacional.com.br Notably, this compound showed a better score value in docking simulations compared to a prototype compound, GK-00687. nih.govscience.govphorteeducacional.com.br Theoretical affinity predictions, often expressed as docking scores or binding energies, provide an estimate of the strength of the interaction between the ligand and the protein. A more favorable (lower) score or binding energy generally suggests a higher predicted affinity. While the specific numerical docking score for this compound was not available in the provided snippets, its superior score compared to a prototype indicated promising theoretical binding characteristics.

Potential for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a valuable computational technique that can complement molecular docking by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. These simulations can explore conformational changes in both the ligand and the protein upon binding, refine binding poses, and provide a more accurate estimation of binding free energies. While the provided search results indicate that MD simulations are utilized in the study of p38 MAPK and its inhibitors, and the potential for using MD on virtual compounds exists, there was no explicit confirmation within the searched snippets that molecular dynamics simulations were specifically performed for this compound in complex with p38 MAPK. embopress.orguni-freiburg.de Nevertheless, given the importance of understanding the dynamic aspects of ligand-protein interactions for optimizing inhibitory activity and selectivity, MD simulations represent a logical and potentially informative next step in the computational characterization of this compound's interaction with p38 MAPK.

Comparative Analysis with Other P38 Mapk Inhibitors

Structural Similarities and Differences

P38 MAPK inhibitors exhibit considerable diversity in their chemical structures and how they interact with the kinase mdpi.comresearchgate.netmdpi.com. LASSBio-998 has been described as possessing a "new structural pattern" ufrj.br, distinguishing it from some of the more established p38 inhibitors.

In comparison, other well-known p38 MAPK inhibitors represent different chemotypes. For instance, SB203580 is recognized as an imidazole-based inhibitor nih.govplos.org. BIRB-796 (also known as Doramapimod) features a N,N′-diarylurea scaffold and belongs to the pyrazole (B372694) class of inhibitors mdpi.comnih.gov. VX-745 (Neflamapimod) contains a pyrimido[1,6-b]pyridazin-6-one core substituted with dichlorophenyl and difluorophenylthio groups tocris.com. SCIO-469 (Talmapimod) is an indole (B1671886) derivative incorporating a piperazine (B1678402) ring and an oxoacetamide moiety nih.gov.

While many p38 inhibitors are ATP-competitive, binding within the kinase's active site, their specific interactions can vary. This compound has been noted for its potential to target the Ile84 residue within the ATP binding site researchgate.net. This specific interaction point may contribute to its unique binding characteristics compared to other ATP-competitive inhibitors or those that bind allosterically.

Efficacy and Potency Comparison in Preclinical Models

Preclinical studies have investigated the efficacy and potency of this compound and other p38 MAPK inhibitors in various disease models.

In a murine model of acute lung inflammation induced by lipopolysaccharide (LPS), this compound demonstrated significant anti-inflammatory effects. It inhibited the LPS-induced production of pro-inflammatory cytokines, specifically TNF-α and IL-1β, and led to a decrease in neutrophil accumulation in lung tissues researchgate.netnih.gov. Furthermore, in vitro experiments using LPS-challenged murine peritoneal macrophages showed that this compound inhibited p38 MAPK phosphorylation in a concentration-dependent manner researchgate.netnih.gov.

Comparing the potency of p38 inhibitors across different studies can be challenging due to variations in experimental design, cell types, and assay methodologies. However, reported in vitro data for other inhibitors provide a context for comparison. SB203580, a selective p38 inhibitor, has reported IC50 values of 50 nM for SAPK2a/p38 tocris.com. SCIO-469 is described as a selective p38α inhibitor with an in vitro IC50 of 9 nM tocris.com. VX-745 shows high potency against p38α (IC50 = 10 nM) and inhibits TNFα production in vitro with IC50 values ranging from 51 to 180 nM tocris.com. BIRB-796 inhibits LPS-induced TNF-α production with an IC50 of 18 nM in THP-1 cells mdpi.com.

A general comparison of reported in vitro potencies against p38α for some inhibitors is presented in the table below, noting that these values are derived from different studies and should be interpreted with caution for direct head-to-head comparison.

| Compound | Reported p38α IC50 (in vitro) | Preclinical Efficacy Highlights |

| This compound | Not explicitly reported | Inhibits LPS-induced TNF-α, IL-1β, neutrophil accumulation, and p38 phosphorylation in mice researchgate.netnih.gov |

| SB203580 | 50 nM tocris.com | Inhibits TNF-alpha production mdpi.com |

| VX-745 | 10 nM tocris.com | Blocks TNFα production in vitro tocris.com |

| SCIO-469 | 9 nM tocris.com | Reduces p38α phosphorylation in multiple myeloma cells tocris.com |

| BIRB-796 | N/A | Inhibits LPS-induced TNF-α production in cells and in vivo mdpi.com |

Distinctive Mechanistic Insights

The mechanisms by which p38 MAPK inhibitors exert their effects involve binding to the kinase and preventing its activation or activity. The majority of early p38 inhibitors, such as SB203580, are classified as Type I inhibitors, binding to the active conformation of the kinase in an ATP-competitive manner, typically at the hinge region mdpi.complos.orgresearchgate.net. In contrast, inhibitors like BIRB-796 are known as allosteric or Type II inhibitors, which bind to a site distinct from the ATP pocket, often stabilizing an inactive conformation of the kinase, such as the DFG-out conformation mdpi.com.

This compound is designed as a p38 MAPK inhibitor researchgate.netnih.gov, and its mechanism involves the inhibition of p38 MAPK phosphorylation. This inhibition subsequently leads to a reduction in the downstream production of key pro-inflammatory mediators like TNF-α and IL-1β, as observed in preclinical models researchgate.netnih.gov. A potentially distinctive aspect of this compound's mechanism is its reported interaction with the Ile84 residue in the ATP binding site researchgate.net. This specific interaction within the ATP pocket could contribute to its binding affinity or selectivity profile compared to other ATP-competitive inhibitors that may interact differently with residues in the active site. Understanding these subtle differences in binding interactions is crucial for elucidating the full mechanistic profile of this compound and comparing it to the diverse mechanisms employed by other p38 MAPK inhibitors.

Future Research Directions and Preclinical Translational Perspectives

Exploration of Additional Disease Models for Therapeutic Potential

The initial preclinical studies on LASSBio-998 have demonstrated its anti-inflammatory effects in models of acute lung inflammation, suggesting its potential utility in treating inflammatory conditions. researchgate.netnih.govresearchgate.net As a p38 MAPK inhibitor, this compound targets a pathway implicated in a wide range of inflammatory and immune responses. researchgate.netnih.govrsdjournal.org Future research could explore the efficacy of this compound in other disease models where p38 MAPK signaling plays a significant role. This may include investigating its effects in models of chronic inflammatory diseases beyond the lung, neurodegenerative disorders, diabetes, and potentially certain types of cancer where inflammation is a contributing factor. ufrj.br Exploring these additional disease models is crucial for determining the full spectrum of therapeutic applications for this compound and its derivatives. Preclinical studies in relevant animal models are essential to validate the potential of drug candidates before advancing to clinical trials. ppd.comasebio.com

Investigation of Novel Analogues with Enhanced Profiles

Research efforts are ongoing to synthesize and evaluate novel analogues of this compound. researchgate.net The aim of this work is to identify compounds with improved pharmacological profiles, including enhanced potency, selectivity for specific p38 MAPK isoforms if desired, better pharmacokinetic properties (such as solubility, metabolic stability, and oral bioavailability), and potentially reduced off-target effects. ppd.comresearchgate.netresearchgate.net Studies involving molecular modification of the this compound structure are being conducted, using it as a template to incorporate or modify activities, such as PDE-4 inhibition. ufrj.br Simplified urea (B33335) derivatives based on the this compound prototype have shown improved solubility and metabolic stability, along with potent anti-TNFα activity. researchgate.net The investigation of these novel analogues is a key aspect of the drug discovery process, seeking to optimize the beneficial attributes of the lead compound while mitigating any limitations. ppd.com

Advanced Mechanistic Characterization

While this compound has been identified as a p38 MAPK inhibitor, further in-depth mechanistic studies are warranted. researchgate.netnih.gov Advanced research could focus on precisely characterizing its interaction with p38 MAPK isoforms and downstream signaling pathways. researchgate.net Investigating the binding kinetics, specific binding sites, and the functional consequences of p39 MAPK inhibition at a molecular level would provide a more complete understanding of how this compound exerts its effects. ufrj.br Such studies could involve a combination of biochemical assays, cell-based experiments, and structural biology techniques. A deeper understanding of the mechanism of action can inform the rational design of even more effective and selective analogues and help predict potential therapeutic applications and limitations. ufrj.br

Application of Emerging Drug Discovery Technologies

The field of drug discovery is continuously evolving with the introduction of new technologies. Future research on this compound can benefit from the application of these emerging approaches. This includes the use of advanced computational methods, such as molecular docking and simulations, for the design and virtual screening of novel analogues with desired properties. rsdjournal.orgresearchgate.net High-throughput screening techniques could be employed to evaluate large libraries of compounds based on the this compound scaffold for activity against specific targets or in various cellular models. ppd.com Furthermore, the use of sophisticated in vitro systems, such as organ-on-a-chip models, could provide more physiologically relevant data on the compound's efficacy and potential interactions. ppd.com The integration of artificial intelligence and machine learning in analyzing complex biological data generated from these studies could also accelerate the identification of promising candidates and potential therapeutic uses. rsdjournal.org

Q & A

Q. What experimental models are most appropriate for evaluating LASSBio-998’s anti-inflammatory activity?

this compound has been tested in LPS-induced acute lung inflammation models, where it reduced neutrophil infiltration and cytokine levels (e.g., TNF-α, IL-6) via p38 MAPK inhibition . Researchers should prioritize in vivo models with well-characterized inflammatory endpoints (e.g., bronchoalveolar lavage fluid analysis) and validate results using ex vivo assays (e.g., kinase activity inhibition in cell lysates). Ensure dose-response relationships are established to distinguish efficacy from toxicity .

Q. What are the standard assays for confirming this compound’s p38 MAPK inhibition in vitro?

Key assays include:

- Kinase activity assays : Measure inhibition of phosphorylated p38 MAPK using recombinant enzymes or cell-based systems (e.g., HEK293 cells transfected with p38 constructs).

- Western blotting : Quantify downstream targets like phosphorylated MAPKAPK2 or HSP27 to confirm pathway modulation .

- ELISA : Assess cytokine suppression (e.g., TNF-α) in LPS-stimulated macrophages . Include positive controls (e.g., SB203580) and validate specificity using off-target kinase panels .

Q. How should researchers design dose-ranging studies for this compound in preclinical models?

- Start with in vitro IC₅₀ values (e.g., p38 MAPK inhibition) to estimate initial in vivo doses.

- Use logarithmic scaling (e.g., 1, 3, 10 mg/kg) in rodent models, adjusting based on bioavailability and pharmacokinetic (PK) data.

- Monitor biomarkers (e.g., serum cytokines, histopathology) and toxicity endpoints (e.g., liver enzymes, body weight) .

Q. What analytical methods are required to verify this compound’s purity and stability?

- HPLC/MS : Confirm chemical identity and purity (>95%).

- NMR spectroscopy : Validate structural integrity, especially for novel derivatives.

- Stability testing : Assess degradation under varying pH, temperature, and light conditions. Store lyophilized compounds at -80°C to prevent hydrolysis .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Document reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography gradients).

- Provide detailed characterization data (e.g., melting points, spectroscopic profiles) for all batches.

- Cross-validate synthetic routes using independent labs and report yield variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across inflammation models be resolved?

Contradictions may arise from differences in model selection (e.g., acute vs. chronic inflammation) or dosing regimens. Address this by:

- Conducting meta-analyses of existing studies to identify confounding variables (e.g., animal strain, LPS administration route) .

- Performing sensitivity analyses to assess the impact of experimental parameters (e.g., sample size, timing of drug administration) .

- Validating findings in human-derived cells (e.g., primary monocytes) to bridge preclinical and clinical relevance .

Q. What strategies optimize this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile for translational studies?

- Use compartmental modeling to correlate plasma concentrations with target engagement (e.g., p38 MAPK inhibition in tissues).

- Incorporate population PK approaches to account for inter-individual variability.

- Evaluate prodrug formulations to enhance bioavailability if first-pass metabolism limits efficacy .

Q. How do structural modifications of this compound affect its selectivity and off-target effects?

- Perform molecular docking studies to predict binding affinity for p38 MAPK vs. related kinases (e.g., JNK, ERK).

- Test derivatives in kinase profiling panels (e.g., Eurofins KinaseProfiler™) to quantify selectivity.

- Use CRISPR/Cas9 knockout models to confirm on-target effects in cellular assays .

Q. What methodologies detect and mitigate batch-to-batch variability in this compound production?

- Implement quality-by-design (QbD) principles : Define critical process parameters (CPPs) and critical quality attributes (CQAs) during synthesis.

- Use multivariate analysis (e.g., PCA) to correlate raw material properties with final product quality.

- Establish acceptance criteria for impurities (e.g., ≤0.1% for genotoxic byproducts) .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Investigate tissue penetration barriers : Measure drug concentrations in target organs (e.g., lung) via LC-MS/MS.

- Assess protein binding in plasma, which may reduce free drug availability.

- Explore combination therapies with agents that enhance drug delivery (e.g., nanoparticles, permeation enhancers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.